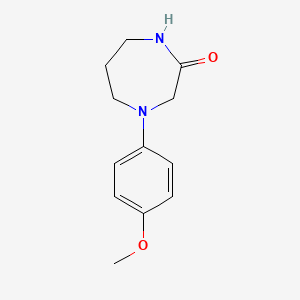

![molecular formula C18H12NNaO6 B1462316 (E)-8-羟基-2-[2-(3,4,5-三羟基苯基)乙烯基]-7-喹啉甲酸钠盐 CAS No. 210890-96-3](/img/structure/B1462316.png)

(E)-8-羟基-2-[2-(3,4,5-三羟基苯基)乙烯基]-7-喹啉甲酸钠盐

描述

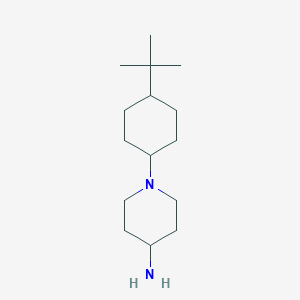

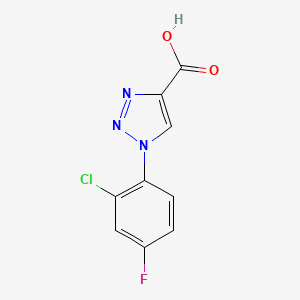

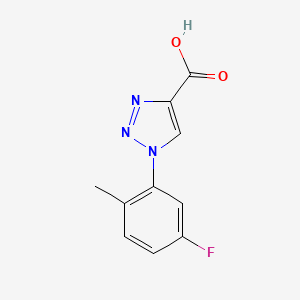

The compound is a sodium salt of a carboxylic acid, which contains a quinoline ring, a phenyl ring, and an alkene group. The “(E)” in the name indicates the configuration of the alkene . The compound also contains multiple hydroxy (-OH) groups, which are polar and can participate in hydrogen bonding .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the quinoline ring, the introduction of the hydroxy groups, and the formation of the alkene with the correct (E) configuration. The Wittig reaction, for example, is a common method for forming alkenes .Molecular Structure Analysis

The E-Z system for naming alkenes, where E stands for “entgegen” (German for “opposite”) and Z stands for “zusammen” (German for “together”), could be used to describe the geometry of the alkene part of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under the right conditions. The alkene could undergo addition reactions, the carboxylic acid could react with bases or other acids, and the hydroxy groups could potentially be involved in reactions as well .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar hydroxy groups and the ionic sodium salt could make it soluble in water. The compound’s reactivity would be influenced by the presence of the alkene and the carboxylic acid .科学研究应用

抗癌活性

- 癌症治疗:Mohammed 等人 (2021 年) 的一项研究探讨了与喹啉相关的钠盐化合物对艾氏腹水癌 (EAC) 细胞的抗癌潜力。该化合物表现出显着的化学预防和化学治疗作用,减少了 EAC 细胞体积和数量,并通过升高 caspase-3 表达和降低骨桥蛋白水平在体内发挥了凋亡作用。该化合物还改善了肝脏和肾脏组织,没有明显的副作用,突出了其在癌症治疗中的治疗潜力 (Mohammed 等人,2021 年)。

HIV-1 抑制

- HIV-1 治疗:Ouali 等人 (2000 年) 的研究表明,喹啉的衍生物,包括 8-羟基-2-[2-(3-羟基-4-甲氧基苯基)乙烯基]-7-喹啉甲酸,抑制了 HIV-1 整合酶催化的加工和链转移反应。这表明该化合物有可能成为开发 HIV-1 整合酶抑制剂的基础,这是 HIV-1 治疗中的一个重要途径 (Ouali 等人,2000 年)。

荧光和光物理性质

- 光物理应用:Padalkar 和 Sekar (2014 年) 研究了与给定的喹啉衍生物相似的化合物的な光物理行为。这些化合物表现出双重发射(正常和 ESIPT 发射)和大斯托克斯位移发射模式。该研究突出了这些化合物在荧光和光物理研究中的潜在应用,这在各种科学和工业应用中很有用 (Padalkar 和 Sekar,2014 年)。

抗菌活性

- 抗菌特性:Tamura 等人 (1982 年) 对类似喹啉甲酸的合成和抗菌活性进行的一项研究表明,这些化合物在开发新的抗菌剂中具有潜在用途。虽然该研究的重点是 5-羟基衍生物,但它表明了喹啉甲酸在抗菌应用中的更广泛潜力 (Tamura 等人,1982 年)。

抗利什曼原虫活性

- 抗利什曼原虫研究:Petro-Buelvas 等人 (2021 年) 合成了与给定化合物相关的苯乙烯喹啉,并评估了其抗利什曼原虫活性。其中一些化合物对利什曼病表现出有希望的体外和体内活性,表明它们在开发治疗这种疾病的药物中具有潜力 (Petro-Buelvas 等人,2021 年)。

未来方向

属性

IUPAC Name |

sodium;8-hydroxy-2-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO6.Na/c20-13-7-9(8-14(21)17(13)23)1-4-11-5-2-10-3-6-12(18(24)25)16(22)15(10)19-11;/h1-8,20-23H,(H,24,25);/q;+1/p-1/b4-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXENJMKHVHUOLQ-DYVSEJHDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2O)C(=O)[O-])C=CC3=CC(=C(C(=C3)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC2=C1C=CC(=C2O)C(=O)[O-])/C=C/C3=CC(=C(C(=C3)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12NNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt | |

CAS RN |

210890-96-3 | |

| Record name | 7-Quinolinecarboxylic acid, 8-hydroxy-2-((1E)-2-(3,4,5-trihydroxyphenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210890963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

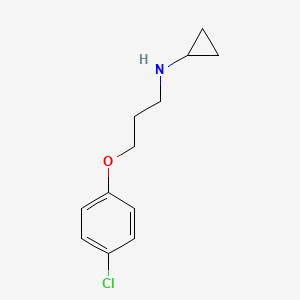

![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)